4,4'-Dinonyloxyazoxybenzene
Overview
Description
4,4’-Dinonyloxyazoxybenzene is a chemical compound with the molecular formula C30H46N2O3 and a molecular weight of 482.71 g/mol . It is a pale yellow crystal that belongs to the class of azoxy compounds, which are known for their vivid colors and are extensively used in the dye and pigment industry. This compound is sparingly soluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dinonyloxyazoxybenzene typically involves the reaction of 4-nonoxyphenylhydrazine with 4-nonoxyphenyl nitroso compound under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then cooled, and the product is crystallized out .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dinonyloxyazoxybenzene involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dinonyloxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4’-Dinonyloxyazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and liquid crystal materials
Mechanism of Action
The mechanism of action of 4,4’-Dinonyloxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dioctyloxyazoxybenzene
- 4,4’-Didecyloxyazoxybenzene
- 4,4’-Dodecyloxyazoxybenzene
Uniqueness
4,4’-Dinonyloxyazoxybenzene is unique due to its specific alkyl chain length, which influences its solubility, melting point, and reactivity. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different physical and chemical properties, making it suitable for specific applications in liquid crystal materials and dyes .
Properties
IUPAC Name |
(4-nonoxyphenyl)-(4-nonoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O3/c1-3-5-7-9-11-13-15-25-34-29-21-17-27(18-22-29)31-32(33)28-19-23-30(24-20-28)35-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMHEFPNHRGGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404432 | |
Record name | 4,4'-Dinonyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25729-13-9 | |
Record name | 4,4'-Dinonyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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